molecular formula C13H14N4O4S2 B2423623 3,5-dimethyl-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)isoxazole-4-sulfonamide CAS No. 1903236-98-5

3,5-dimethyl-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)isoxazole-4-sulfonamide

Cat. No.: B2423623
CAS No.: 1903236-98-5
M. Wt: 354.4
InChI Key: LLZVHENFQHGBOU-UHFFFAOYSA-N
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Description

3,5-dimethyl-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)isoxazole-4-sulfonamide is a complex organic compound with multifaceted applications. Known for its unique structural features, this compound is a subject of interest in various scientific research fields including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 3,5-dimethyl-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)isoxazole-4-sulfonamide typically involves multi-step organic synthesis. The synthesis begins with the formation of isoxazole derivatives, followed by sulfonamide formation and thieno-pyrimidine attachment under controlled conditions. Specific catalysts and solvents such as N,N-Dimethylformamide (DMF) and dichloromethane are often used to facilitate these reactions.

Industrial Production Methods

In industrial settings, the production process is scaled up using continuous flow reactors to ensure consistency and purity. This method reduces reaction time and enhances yield. The use of robust chromatographic techniques helps in purifying the final product.

Chemical Reactions Analysis

Types of Reactions it Undergoes

  • Oxidation: Undergoes oxidation to form sulfoxide and sulfone derivatives.

  • Reduction: Can be reduced to corresponding sulfhydryl compounds.

  • Substitution: Undergoes nucleophilic substitution reactions with various nucleophiles, leading to diversified derivatives.

Common Reagents and Conditions

  • Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.

  • Reduction: Sodium borohydride or lithium aluminum hydride.

  • Substitution: Varied nucleophiles like amines or thiols in the presence of base catalysts.

Major Products Formed

Scientific Research Applications

Chemistry

  • Used as a building block in complex organic syntheses.

  • Important in the study of heterocyclic chemistry.

Biology

  • Shows promise in the study of enzyme inhibitors.

  • Used in assays to understand protein-ligand interactions.

Medicine

  • Investigated for its potential as an antitumor and anti-inflammatory agent.

Industry

  • Utilized in the synthesis of specialized polymers and advanced materials.

  • Important in the development of agrochemicals.

Mechanism of Action

The biological activity of 3,5-dimethyl-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)isoxazole-4-sulfonamide is primarily due to its ability to interact with specific molecular targets. It inhibits enzymatic activity by binding to active sites, disrupting normal biochemical pathways. The thieno[3,2-d]pyrimidine moiety plays a crucial role in these interactions, facilitating the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 4-methyl-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)isoxazole-4-sulfonamide

  • 3,5-dimethyl-N-(2-(4-hydroxythieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)isoxazole-4-sulfonamide

  • 2,3-dimethyl-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)isoxazole-4-sulfonamide

Highlighting Uniqueness

3,5-dimethyl-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)isoxazole-4-sulfonamide stands out due to its specific structural configuration, which confers unique binding properties and biological activities. Its dual functional groups (isoxazole and thieno-pyrimidine) make it a versatile molecule in various research and industrial applications.

Conclusion

This compound is a compound of significant interest across multiple fields. Its detailed synthetic routes, diverse chemical reactions, and extensive applications underscore its importance in scientific research and industrial development.

Properties

IUPAC Name

3,5-dimethyl-N-[2-(4-oxothieno[3,2-d]pyrimidin-3-yl)ethyl]-1,2-oxazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4O4S2/c1-8-12(9(2)21-16-8)23(19,20)15-4-5-17-7-14-10-3-6-22-11(10)13(17)18/h3,6-7,15H,4-5H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLZVHENFQHGBOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)S(=O)(=O)NCCN2C=NC3=C(C2=O)SC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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